molecular formula C12H24O3 B100529 2,2,4-Trimethyl-1,3-pentanediol 3-isobutyrate CAS No. 18491-15-1

2,2,4-Trimethyl-1,3-pentanediol 3-isobutyrate

Cat. No. B100529
CAS RN: 18491-15-1
M. Wt: 216.32 g/mol
InChI Key: OMIPYZUJVKWOLI-UHFFFAOYSA-N
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Description

The compound 2,2,4-Trimethyl-1,3-pentanediol 3-isobutyrate is a chemical of interest due to its applications in various fields such as paint auxiliaries and plasticizers. It is derived from isobutyraldehyde and can be synthesized through reactions catalyzed by sodium hydroxide or sodium alcoholate .

Synthesis Analysis

The synthesis of 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate can be achieved through the trimerization of isobutyraldehyde. This process involves an aldol condensation, a crossed Cannizzaro reaction, and an esterification of carboxylic acid and alcohol. The use of solid sodium hydroxide as a catalyst has been shown to yield above 85% after optimizing reaction time and catalyst dosage . Another method involves a one-step reaction process using sodium alcoholate as a catalyst, which simplifies the process and reduces energy consumption .

Molecular Structure Analysis

While the specific molecular structure of 2,2,4-Trimethyl-1,3-pentanediol 3-isobutyrate is not detailed in the provided papers, related compounds have been analyzed using techniques such as NMR and HMBC spectra. These techniques can identify internal-ester-transfer and other structural features that are crucial for understanding the behavior and properties of the compound .

Chemical Reactions Analysis

The chemical reactions involving 2,2,4-Trimethyl-1,3-pentanediol derivatives are complex and can include various steps such as condensation, disproportionation, and esterification. The synthesis of related compounds, such as 2,2,4-trimethyl-1,3-pentanediol dibenzoate, involves these steps and has been optimized to achieve high yields and purity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,4-Trimethyl-1,3-pentanediol 3-isobutyrate derivatives are significant in their application as plasticizers. For instance, 2,2,4-trimethyl-1,3-pentanediol-1-butyrate-3-isobutyrate exhibits lower viscosity, higher tensile strength, better elongation, and reduced migration compared to other plasticizers, which suggests a potential for lower VOC emissions from PVC . The synthesis conditions, such as reaction temperature and time, play a crucial role in determining the yield and quality of the product .

Scientific Research Applications

Synthesis and Industrial Applications

Synthesis and Structural Analysis in PVC Plasticizers A study by Myo-Kyung Cho et al. (2005) showcased the synthesis of a novel PVC plasticizer named 2,2,4-trimethyl-1,3-pentanediol-1-butyrate-3-isobutyrate. This compound, synthesized via simple esterification, demonstrated superior properties compared to conventional plasticizers such as lower viscosity, higher tensile strength, and better elongation. Notably, it exhibited remarkably reduced migration compared to TXIB, suggesting a decrease in VOC (volatile organic compound) emissions from PVC, which is significant for environmental considerations (Cho et al., 2005).

Trimerization in Paint Industry Auxiliaries Li et al. (2014) discussed the trimerization of isobutyraldehyde as an effective method to synthesize 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate and its variants, which are used as film-forming auxiliaries in paints. The method used solid sodium hydroxide as a catalyst and achieved an excellent yield of over 85% after optimizing reaction time and catalyst dosage. This highlights its industrial significance in the production of paint auxiliaries (Yu-Gang Li et al., 2014).

Environmental Impact and Monitoring

Ambient Measurements in Southern California A study conducted by Goliff et al. (2012) reported for the first time the ambient measurements of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TPM) in various locations in Southern California. This compound, a widely used solvent in water-based coatings, was detected in all collected samples, with concentrations ranging significantly. The highest mean concentrations were observed during summer, aligning with peak coating activities. This research offers valuable insights into the environmental presence and potential impact of TPM (Goliff et al., 2012).

Synthesis and Foodstuff Applications Liu Sa (2001) discussed the synthesis of Trimethyl 1,3 pentanediol (TMPD) through the condensation of isobutyraldehyde and cross Cannizzaro reaction. The study also introduced the applications of two flavors synthesized using TMPD, highlighting its potential use in the food industry (Liu Sa, 2001).

Safety And Hazards

Exposure to 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate can cause mild irritation of eyes, nose, and throat . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . It is also advised to avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Future Directions

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate may be used as a plasticizer in the fabrication of highly plasticized polyvinyl chloride, crosslinked by gamma irradiation . It is also referred to as Eastman plasticizer . Its toxicity has been assessed , and it is widely used in food packaging .

properties

IUPAC Name

(1-hydroxy-2,2,4-trimethylpentan-3-yl) 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-8(2)10(12(5,6)7-13)15-11(14)9(3)4/h8-10,13H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIPYZUJVKWOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)CO)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872294
Record name 1-Hydroxy-2,2,4-trimethylpentan-3-yl 2-methylpropanoate
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URL https://comptox.epa.gov/dashboard/DTXSID50872294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate

CAS RN

18491-15-1
Record name 3-Hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl 2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18491-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,4-Trimethyl-1,3-pentanediol 3-isobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018491151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-2,2,4-trimethylpentan-3-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL 3-ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J6J5RYM63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
C Myo-Kyung, K Dong-Hyun, J Min-Hwan… - Journal of the Korean …, 2005 - koreascience.kr
New PVC plasticizer, 2, 2, 4-trimethyl-1, 3-pentanediol-1-butyrate-3-isobutyrate was synthesized via simple esterification with butyric acid and Texanol (a trademark of Eastman …
Number of citations: 2 koreascience.kr
M Kempf, S Ramm, T Feuerbach… - Food Additives and …, 2009 - Taylor & Francis
After simultaneous distillation–extraction (SDE) of foods packed in polystyrene (n = 77) and polypropylene cups (n = 42) from 61 different suppliers, coupled capillary gas …
Number of citations: 10 www.tandfonline.com
H Kazama, Y Oohata, T Takanashi… - Journal of pesticide …, 2020 - jstage.jst.go.jp
Spraying a calcium carbonate suspension “White Coat” on the fruit of apples significantly suppresses the oviposition of the peach fruit moth, Carposina sasakii. In gas chromatography (…
Number of citations: 3 www.jstage.jst.go.jp
RJ Sheesley, JJ Schauer, ML Orf - Journal of the Air & Waste …, 2010 - Taylor & Francis
Industrial sources can have a significant but poorly defined impact on ambient particulate matter concentrations in select areas. Detailed emission profiles are often not available and …
Number of citations: 6 www.tandfonline.com
LS Sheldon, RA Hites - Environmental Science & Technology, 1978 - ACS Publications
Nearly 100 compounds were identified inDelaware River water samples taken in August 1976 and March 1977 between Marcus Hook, Pa.(river mile 78), and Trenton, NJ (river mile 132…
Number of citations: 249 pubs.acs.org
風間春奈 - 2020 - repository.kulib.kyoto-u.ac.jp
る. 幼虫は果実内に穿孔して内部を食害しながら幼虫期を過ごすため, この時期の殺虫剤の散布効果は乏しい. また, 成虫の発生は数ヶ月にわたってばらつくため, 時宜にかなった殺虫剤散布も困難で…
Number of citations: 4 repository.kulib.kyoto-u.ac.jp

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